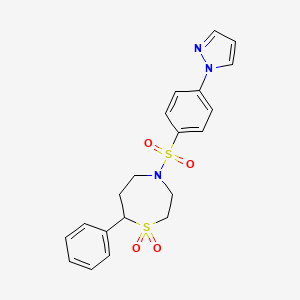

4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide

Description

4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide is a sulfur-containing heterocyclic compound featuring a seven-membered 1,4-thiazepane ring system with a sulfonyl (-SO₂-) group and a pyrazole-substituted phenyl moiety. Its synthesis likely involves multi-step reactions, including sulfonylation and cyclization steps, analogous to protocols for related sulfur heterocycles . Crystallographic characterization of such compounds often employs SHELX-based refinement tools for precise structural elucidation .

Properties

IUPAC Name |

7-phenyl-4-(4-pyrazol-1-ylphenyl)sulfonyl-1,4-thiazepane 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S2/c24-28(25)16-15-22(14-11-20(28)17-5-2-1-3-6-17)29(26,27)19-9-7-18(8-10-19)23-13-4-12-21-23/h1-10,12-13,20H,11,14-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXKMOJRHLYAIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated ketone under acidic conditions.

Sulfonylation: The pyrazole derivative is then subjected to sulfonylation using a sulfonyl chloride in the presence of a base such as triethylamine.

Thiazepane Ring Formation: The sulfonylated pyrazole is reacted with a thioamide and an appropriate aldehyde under cyclization conditions to form the thiazepane ring.

Oxidation: Finally, the thiazepane ring is oxidized using an oxidizing agent like hydrogen peroxide to introduce the dioxide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide can undergo various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the sulfonyl or dioxide groups.

Substitution: The phenyl and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features allow for the design of polymers and other materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its effects. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s unique features can be contextualized against three classes of sulfur-containing heterocycles:

Key Observations :

- The target compound’s sulfone group increases hydrophilicity and metabolic stability compared to thiadiazoles or thiazoles with reduced sulfur .

- The pyrazole moiety may enhance binding specificity to kinase targets, a feature absent in simpler benzodioxine derivatives .

Computational and Electronic Properties

Computational tools like Multiwfn enable comparative analysis of electronic properties:

Biological Activity

4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrazole ring, a sulfonyl group, and a thiazepane ring with a dioxide moiety, make it an interesting candidate for biological activity studies. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 431.53 g/mol. Its structure can be analyzed as follows:

| Component | Description |

|---|---|

| Pyrazole Ring | Contributes to biological activity |

| Phenylsulfonyl Group | Enhances solubility and bioavailability |

| Thiazepane Ring | Provides structural stability |

| Dioxide Moiety | May influence reactivity and biological interactions |

The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The compound has shown promise in inhibiting specific enzyme activities, which could lead to anti-inflammatory and anticancer effects.

Key Mechanisms:

- Enzyme Inhibition: The compound can bind to active sites of enzymes, inhibiting their function.

- Receptor Modulation: It may interact with receptors involved in inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Anti-inflammatory Activity : A study highlighted the compound's potential as an anti-inflammatory agent by demonstrating its ability to inhibit the production of pro-inflammatory cytokines in vitro. This suggests its utility in treating conditions characterized by inflammation.

- Anticancer Potential : Preliminary research indicates that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the pyrazole and sulfonyl groups significantly affect biological activity. For instance, derivatives with altered substituents showed enhanced potency against specific targets.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-phenylthiazepane | Lacks dioxide moiety | Reduced reactivity and bioactivity |

| 4-(1H-pyrazol-1-yl)phenylsulfonamide | Simpler structure | Limited therapeutic applications |

The presence of both sulfonyl and dioxide groups in our compound enhances its reactivity and potential biological activity compared to its analogs.

Q & A

Q. How to address reproducibility challenges in enzymatic inhibition assays?

- Methodological Answer : Standardize enzyme sources (recombinant vs. tissue-extracted), substrate concentrations (Km-adjusted), and pre-incubation times. Use internal standards (e.g., control inhibitors) in each plate. Report IC₅₀ values with 95% confidence intervals and Hill slopes to detect allosteric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.